molecular formula C16H14N4O3 B11333987 4-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate

4-(1H-tetrazol-1-yl)phenyl (3-methylphenoxy)acetate

Cat. No.: B11333987
M. Wt: 310.31 g/mol
InChI Key: GISQTELLSIJQRX-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate is a complex organic compound that features both a tetrazole ring and a phenoxyacetate moiety. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which is known for its stability and versatility in various chemical reactions. The phenoxyacetate part of the molecule includes a phenyl ring substituted with a methoxy group, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Phenoxyacetate Moiety: The phenoxyacetate part can be synthesized by reacting 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the phenoxyacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(3-methylphenoxy)acetate is unique due to the presence of both the tetrazole ring and the phenoxyacetate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(3-methylphenoxy)acetate

InChI

InChI=1S/C16H14N4O3/c1-12-3-2-4-15(9-12)22-10-16(21)23-14-7-5-13(6-8-14)20-11-17-18-19-20/h2-9,11H,10H2,1H3

InChI Key

GISQTELLSIJQRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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